molecular formula C22H20O3 B123807 (S)-2-Hydroxy-1,2,2-triphenylethyl acetate CAS No. 95061-51-1

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

Cat. No.: B123807
CAS No.: 95061-51-1
M. Wt: 332.4 g/mol
InChI Key: GXLZCXZLVDUDHP-NRFANRHFSA-N
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Description

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, also known as this compound and abbreviated as (S)-2-HTA, is a synthetic compound that has been studied for its potential applications in pharmacology and laboratory experiments. This compound has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. It has also been studied for its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and cardiovascular disease. In addition, (S)-2-HTA has been used in a variety of laboratory experiments, including those involving the study of enzymes and proteins.

Scientific Research Applications

Molecular Rearrangements and Decomposition Studies

  • (S)-2-Hydroxy-1,2,2-triphenylethyl acetate has been involved in the study of molecular rearrangements. Collins et al. (1961) researched the thermal decomposition of N-acetyl-N-nitroso-1,2,2-triphenylethylamine, producing partially racemic 1,2,2-triphenylethyl acetate. The study focused on kinetic analyses and C14 distributions in each enantiomer, contributing to a deeper understanding of molecular behavior under thermal stress (Collins et al., 1961).

Applications in Stereochemistry and Organic Synthesis

  • The compound has significant applications in stereochemistry, particularly in aldol reactions. Mahler et al. (1988) demonstrated how (R)- and this compound, when added to chiral aldehydes, could control stereochemistry in the resultant compounds. This research provides crucial insights into reagent-controlled stereochemistry, important for developing chiral synthesis methods (Mahler et al., 1988).

Chiral Building Blocks in Pharmaceutical Industry

  • In the pharmaceutical industry, this compound is used to create enantiomerically pure deoxy- and aminodeoxyfuranosides, as shown by Gräf and Braum (1993). This is crucial for synthesizing various pharmaceutical compounds that require specific stereochemical configurations (Gräf & Braum, 1993).

In the Field of Organometallic Chemistry

  • The compound has been used in the synthesis and characterization of organometallic complexes, as investigated by Baul et al. (2002). This research contributes to the understanding of metal-organic frameworks and their applications, which are significant in catalysis and materials science (Baul et al., 2002).

In Analytical Biochemistry

  • In analytical biochemistry, this compound has been involved in studies like those by Nourooz-Zadeh et al. (1994), which focused on measuring plasma hydroperoxide concentrations. Such studies are essential in understanding oxidative stress and its biological implications (Nourooz-Zadeh et al., 1994).

In Polymer Science

  • Its derivatives have been used in polymer science, specifically in the polycondensation processes, as explored by Stagnaro et al. (2001). This research provides valuable insights into polymer chemistry and materials science, particularly in the development of novel polymeric materials (Stagnaro et al., 2001).

In Environmental Chemistry

  • Its application extends to environmental chemistry, as seen in the work of Kumar and Bhaumik (1998), who used it in solvent-free, triphase catalysis in selective oxidation reactions. This is crucial for developing more environmentally friendly chemical processes (Kumar & Bhaumik, 1998).

Mechanism of Action

Mode of Action

It’s known that acetate derivatives can interact with various biological targets, influencing cellular processes . The exact nature of these interactions and the resulting changes in cellular function for this specific compound remain to be elucidated.

Biochemical Pathways

Acetate, a component of this compound, is involved in several metabolic pathways, including the acetyl CoA pathway . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets . .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and mechanisms of action .

Properties

IUPAC Name

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLZCXZLVDUDHP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352916
Record name (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95061-51-1
Record name (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (S)-2-Hydroxy-1,2,2-triphenylethyl acetate useful for stereoselective aldol reactions?

A: this compound can be doubly deprotonated to form a chiral enolate. This enolate reacts with aldehydes in a highly diastereoselective manner, meaning it preferentially forms one stereoisomer of the aldol product over others. This control arises from the steric bulk of the triphenylmethyl group, which influences the approach of the aldehyde during the reaction. [, ]

Q2: What factors influence the diastereoselectivity of aldol reactions using this compound?

A2: Research shows that several factors affect the diastereomeric ratio of the aldol products. These include:

  • Enolate Gegenion: The metal cation used to form the enolate (e.g., lithium, magnesium) significantly impacts selectivity. Magnesium enolates generally lead to higher diastereoselectivity. []
  • Reaction Temperature: Lower temperatures often favor higher diastereoselectivity. []
  • Aldehyde Structure: The steric and electronic properties of the aldehyde itself can affect selectivity. Research on the addition of (S)-HYTRA to various substituted aromatic aldehydes showed a dependence of the diastereoselectivity on the nature and position of the substituents. []

Q3: How is the chiral auxiliary removed after the aldol reaction?

A: The this compound auxiliary is cleaved from the aldol product via basic hydrolysis. This step is typically high yielding and regenerates the chiral auxiliary, (S)-triphenylglycol, which can be recycled for further use. []

Q4: Were any unusual observations made during the research on this compound?

A: Interestingly, the researchers observed unusual rearrangements in the mass spectra of (S)-triphenylglycol and several of its ester derivatives, including this compound itself. [] While the exact nature of these rearrangements isn't fully detailed in the provided abstracts, it highlights the importance of careful analysis and interpretation of spectroscopic data in organic synthesis.

Q5: What are the limitations of using this compound as a chiral auxiliary?

A: While this compound can achieve high diastereoselectivity in aldol reactions, limitations exist. The effectiveness of reagent control can vary depending on the specific aldehyde used. In some cases, the inherent chirality of the aldehyde might compete with the influence of the auxiliary, leading to lower diastereoselectivity than desired. [] Further research and optimization may be required to achieve desired outcomes with specific substrates.

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